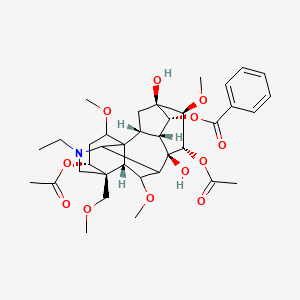

3,15-Diacetylbenzoylaconine

描述

3,15-Diacetylbenzoylaconine (Dia) is a diterpenoid alkaloid derived from Aconitum species. Structurally, it features acetyl groups at the C3 and C15 positions, distinguishing it from related compounds like aconitine (C8-acetylated) and 3-acetylaconitine (C3- and C8-acetylated). Dia exhibits analgesic properties but with markedly reduced neurotoxicity compared to its parent alkaloids . Its mechanism involves supraspinal modulation, particularly targeting the periaqueductal gray (PAG) and locus coeruleus (LC) pathways, rather than spinal microglial activity . Pharmacokinetic studies in mice show rapid distribution (T½α = 0.99 min) and a brain concentration peak at 30 minutes post-IV administration, suggesting efficient blood-brain barrier penetration .

属性

CAS 编号 |

119347-27-2 |

|---|---|

分子式 |

C36H49NO12 |

分子量 |

687.783 |

InChI |

InChI=1S/C36H49NO12/c1-8-37-16-33(17-43-4)22(47-18(2)38)14-23(44-5)35-21-15-34(41)29(49-32(40)20-12-10-9-11-13-20)24(21)36(42,31(30(34)46-7)48-19(3)39)25(28(35)37)26(45-6)27(33)35/h9-13,21-31,41-42H,8,14-17H2,1-7H3/t21-,22-,23+,24-,25?,26+,27-,28?,29-,30+,31+,33+,34-,35?,36-/m1/s1 |

InChI 键 |

HAPWUGIDIIBQHS-GOPUIIGTSA-N |

SMILES |

CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5OC(=O)C)OC)O)O)OC)OC)OC(=O)C)COC |

同义词 |

3,15-diacetylbenzoylaconine |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Differences

The pharmacological profile of Dia is influenced by its acetyl group positions:

- Aconitine (Aco): Contains a C8-acetylester group critical for high potency but associated with severe neurotoxicity (TD50 = 0.5 nmol, therapeutic index = 14:1). Aconitine directly activates spinal microglial dynorphin A (EC50 = 32 nM) .

- 3-Acetylaconitine (Ace) : Retains C3 and C8 acetyl groups, conferring intermediate analgesic potency (ED50 ~0.1–0.3 mg/kg) and a therapeutic index of 0.4–0.9-fold lower than Dia .

- Benzoylmesaconine/Benzoylhypaconine: Lack C8 acetyl groups, resulting in ~100-fold lower antinociceptive activity compared to their parent alkaloids .

Mechanistic Insights

- Spinal vs. Supraspinal Action: Unlike Aco and Ace, which act via spinal dynorphin A upregulation, Dia’s analgesia requires intact supraspinal pathways (e.g., LC lesions abolish its effects) .

- Neurotoxicity : Aco’s C8-acetylester group correlates with acute paralysis (TD50 = 0.5 nmol), while Dia’s C3/C15 acetylation minimizes this risk .

Pharmacokinetic Behavior

- Dia : Rapid distribution (T½α = 0.99 min) and brain exposure peaking at 30 minutes post-IV dose .

- Aco/Ace : Faster spinal uptake but narrower therapeutic windows due to neurotoxicity .

Research Implications

Dia’s structural modifications position it as a prodrug candidate with a favorable safety profile, suitable for chronic pain management. Its supraspinal mechanism avoids microglial activation-linked side effects, a limitation of spinal-acting alkaloids like Aco . Further studies should explore synergistic combinations with opioids or NSAIDs to enhance efficacy while retaining low toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。